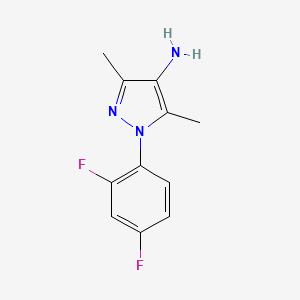
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical reactivity.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, a compound with a pyrazole core, has potential applications in chemical synthesis and reactivity studies. Pyrazole derivatives are known for their versatility in organic synthesis, serving as precursors or intermediates in the preparation of various heterocyclic compounds. Research has explored the synthesis of pyrazole derivatives with diverse substitutions, showcasing their potential in generating compounds with local anesthetic, analgesic, and anti-inflammatory activities, as well as their role in forming pyridine-pyrimidines and bis-derivatives through multicomponent reactions (O. Bruno et al., 1994; Fahime Rahmani et al., 2018).
Photoreactivity and Molecular Structure Studies
The photoreactivity of pyrazole derivatives, including those similar to 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, has been examined, revealing their potential in forming cyclopropanones and other photochemical products. These studies contribute to understanding the molecular behavior of pyrazole compounds under UV irradiation and their applications in synthesizing novel organic compounds with potential industrial and pharmaceutical uses (A. Moiseev et al., 2007).
Nonlinear Optical Chromophores
Research into formyl derivatives of amino-substituted polyfluorotriphenyl-4,5-dihydro-1H-pyrazoles, which share structural similarities with 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, indicates their use as donor blocks in nonlinear electro-optics. These studies demonstrate the potential of pyrazole derivatives in developing new materials for optical applications, highlighting their significance in advancing technology in fields such as telecommunications and information processing (V. Shelkovnikov et al., 2019).
Safety And Hazards
This involves looking at the compound’s toxicity and any hazards associated with its use. It includes studying the compound’s MSDS (Material Safety Data Sheet) and any safety precautions that need to be taken when handling the compound.
Orientations Futures
This involves looking at potential future research directions. It could include potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c1-6-11(14)7(2)16(15-6)10-4-3-8(12)5-9(10)13/h3-5H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWMYQYFCDYJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1418545.png)
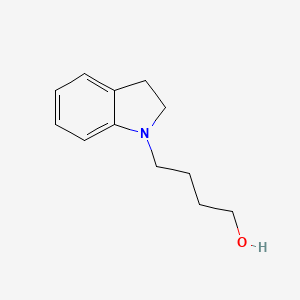
![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)
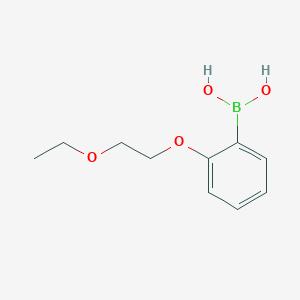


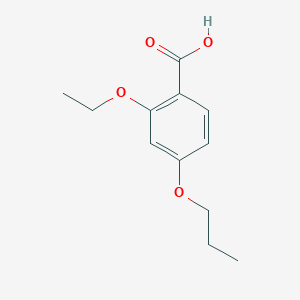

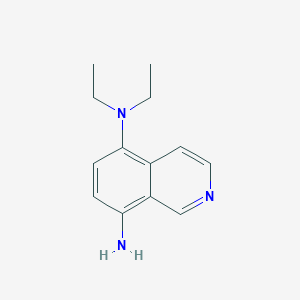
![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)

![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)
![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)